
(E)-hexadec-2-enoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadec-2-enoyl-CoA is a hexadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of hexadec-2-enoic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a hexadecenoyl-CoA and an 11,12-saturated fatty acyl-CoA.
Aplicaciones Científicas De Investigación
Role in Fatty Acid Metabolism
(E)-hexadec-2-enoyl-CoA is a substrate analogue involved in fatty acid metabolism, particularly in the β-oxidation pathway. Enoyl-CoA hydratase plays a pivotal role in this pathway by catalyzing the hydration of trans-2-enoyl-CoA, including this compound, to form 3-hydroxyacyl-CoA. This reaction is crucial for the stepwise degradation of fatty acids to acetyl-CoA, which then enters the citric acid cycle for energy production. The specificity and activity of enoyl-CoA hydratase towards this compound and other similar substrates have been characterized using techniques like Raman spectroscopy, revealing insights into the enzyme's substrate activation mechanism (Bell et al., 2001).
Stereospecificity and Mechanistic Insights
Further research into the enzyme's stereospecificity has shown that enoyl-CoA hydratase exhibits a high degree of selectivity in the hydration reaction, producing predominantly one enantiomer of the hydroxyacyl-CoA product. This specificity is attributed to the enzyme's ability to induce and stabilize certain substrate conformations, highlighting the intricate details of the catalytic mechanism. Studies involving mutagenesis and structural analysis have shed light on the critical amino acids involved in catalysis and substrate binding, offering a deeper understanding of how enzymes can control reaction specificity and efficiency (Agnihotri & Liu, 2003).
Applications in Biotechnology and Disease Research
The insights gained from studying this compound and its interaction with enoyl-CoA hydratase have implications beyond basic biochemistry. This knowledge is instrumental in biotechnological applications, such as the engineering of metabolic pathways for the synthesis of biofuels and bio-based chemicals. For instance, manipulating the β-oxidation pathway in microorganisms can lead to the production of valuable α,β-unsaturated carboxylic acids, serving as precursors for various industrial chemicals (Kim et al., 2016). Additionally, abnormalities in fatty acid metabolism enzymes, including those interacting with this compound, are associated with metabolic diseases and cancer, making them targets for therapeutic intervention (Zhang et al., 2015).
Propiedades
Fórmula molecular |
C37H64N7O17P3S |
|---|---|
Peso molecular |
1003.9 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hexadec-2-enethioate |
InChI |
InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h16-17,24-26,30-32,36,47-48H,4-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b17-16+/t26-,30-,31-,32+,36-/m1/s1 |
Clave InChI |
JUPAQFRKPHPXLD-MSHHSVQMSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Sinónimos |
2-hexadecenoyl-CoA 2-hexadecenoyl-coenzyme A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



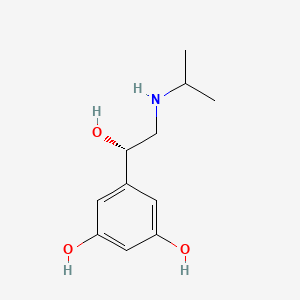

![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)

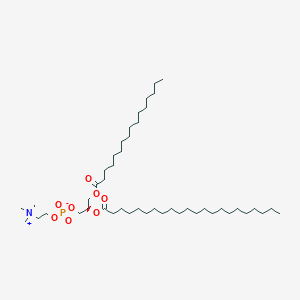

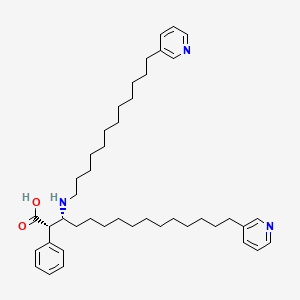



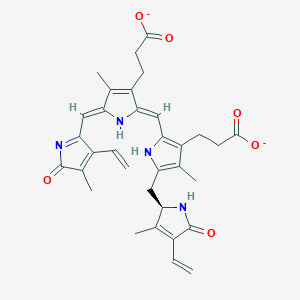
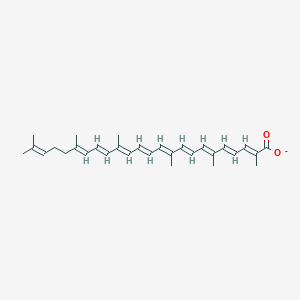
![1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester](/img/structure/B1263158.png)
